molecular formula C21H19N5O4S B7710648 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B7710648
M. Wt: 437.5 g/mol
InChI Key: JIJWGFKQRFXIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that features a combination of thiadiazole and oxadiazole rings

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-13-7-3-4-8-14(13)19-23-20(30-26-19)15-9-5-6-10-16(15)29-11-17(27)22-21-25-24-18(31-21)12-28-2/h3-10H,11-12H2,1-2H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWGFKQRFXIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=NN=C(S4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and oxadiazole intermediates. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate to form the thiadiazole ring . The oxadiazole ring can be synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives . The final step involves coupling these intermediates under specific conditions, such as using triethylamine in absolute ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro groups in the oxadiazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) are often used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The thiadiazole and oxadiazole rings can bind to enzymes or receptors, modulating their activity. For example, thiadiazole derivatives have been shown to inhibit certain enzymes by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the combination of thiadiazole and oxadiazole rings in a single molecule

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.